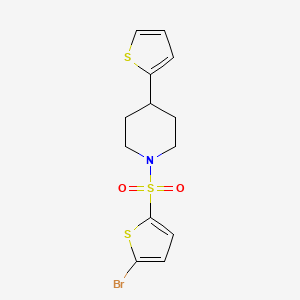

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a piperidine derivative featuring a sulfonyl group bridging a 5-bromo-substituted thiophene ring and a second thiophene moiety at the 4-position of the piperidine. This compound’s structure combines aromatic heterocycles (thiophenes) with a sulfonamide linker, which is common in medicinal chemistry for targeting enzymes or receptors via π-π interactions and hydrogen bonding.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2S3/c14-12-3-4-13(19-12)20(16,17)15-7-5-10(6-8-15)11-2-1-9-18-11/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWBGYCJRYRBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the piperidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as minimizing waste and reducing the use of hazardous reagents, is prioritized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used as intermediates in further chemical syntheses.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

- 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine (CAS 1396815-45-4)

- Key Difference : Chlorine replaces bromine on the thiophene ring.

- Impact :

- Molecular Weight : Reduced by ~45 Da (Cl: 35.45 vs. Br: 79.90), affecting lipophilicity (ClogP: ~3.5 vs. Br: ~4.2) .

- Synthetic Accessibility : Chlorothiophene sulfonyl chloride is more commercially available than bromo derivatives, simplifying synthesis .

Heterocyclic Sulfonamide Analogues

- 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8)

- Key Differences :

- Replaces bromothiophene sulfonyl with chlorobenzenesulfonyl.

- Incorporates a 1,2,4-oxadiazole ring linked to thiophene.

- Impact :

- Bioactivity : The oxadiazole moiety may enhance metabolic stability and serve as a bioisostere for ester or amide groups .

Solubility : The planar oxadiazole could reduce hydrophobicity compared to the bromothiophene group.

N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 9, )

- Key Differences :

- Replaces thiophene with nitrofuran.

- Includes a hydroxypiperidine group.

- Impact :

- Electron Density : Nitrofuran’s electron-deficient nature may enhance reactivity in redox environments.

- Hydrogen Bonding : The hydroxyl group on piperidine could improve water solubility .

Piperidine-Modified Analogues

- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448076-33-2)

- Key Differences :

- Substitutes bromothiophene with a chlorinated toluene sulfonyl group.

- Adds a methylsulfonyl group to the piperidine.

- Impact :

- Polarity : Enhanced polarity may improve aqueous solubility but reduce membrane permeability .

Research Findings and Data Tables

Table 1: Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromothiophene moiety linked to a sulfonyl group and a thiophenyl piperidine framework, suggests diverse biological activities. This compound falls under the categories of sulfonamide and piperidine derivatives, known for their pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃BrN₂O₂S₂

- Molecular Weight : Approximately 347.3 g/mol

- Structural Features :

- Bromothiophene moiety

- Sulfonyl group

- Piperidine ring

Synthesis

The synthesis of this compound involves several key steps, including bromination, sulfonylation, and the formation of the piperidine structure. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies evaluating antibacterial activity, compounds with thiophene and piperidine structures have shown moderate to strong efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies have demonstrated that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain synthesized compounds showed strong inhibition against urease with IC50 values significantly lower than standard reference drugs .

Binding Interactions

Fluorescence measurements have been used to study the binding interactions of this compound with bovine serum albumin (BSA). The results suggest that the compound exhibits significant binding affinity, which is crucial for understanding its pharmacological effectiveness .

Case Study: Antibacterial Screening

In a recent study, several derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds containing the sulfonamide functionality demonstrated strong activity against selected bacterial strains. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM, showcasing their potential as therapeutic agents .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of similar compounds. It was found that certain derivatives could inhibit AChE with IC50 values comparable to established inhibitors. This suggests a promising avenue for developing new treatments for conditions such as Alzheimer's disease .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |

| AChE Inhibition | Significant inhibitory activity with potential applications in neurodegenerative diseases |

| Urease Inhibition | Strong inhibition observed; potential for treatment of urea-related conditions |

| BSA Binding | High binding affinity indicating possible pharmacological effectiveness |

Q & A

Basic: What synthetic methodologies are effective for preparing 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine?

Answer:

The compound can be synthesized via a multi-step reaction involving sulfonylation and coupling of thiophene derivatives. A catalytic approach using p-toluenesulfonic acid (PTSA) in polar aprotic solvents (e.g., DMF or acetonitrile) is effective for cyclization and sulfonylation steps. Key intermediates include bromothiophene sulfonyl chloride and 4-(thiophen-2-yl)piperidine, which undergo nucleophilic substitution under controlled pH (6.5–7.5). Purification is typically achieved using column chromatography with a silica gel stationary phase and ethyl acetate/hexane eluent. Yield optimization (60–75%) requires precise stoichiometric control of reactants and inert atmosphere conditions .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Answer:

Structural confirmation involves:

- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C–S bond: 1.76–1.80 Å) and dihedral angles between the piperidine and thiophene rings (e.g., 12.5° deviation) .

- NMR spectroscopy : ¹H NMR shows distinct peaks for the piperidine ring (δ 2.8–3.2 ppm, multiplet) and sulfonyl group (δ 7.4–7.6 ppm, singlet). ¹³C NMR confirms aromatic carbons at δ 125–135 ppm .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 412.95 (M+H⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers optimize synthesis conditions using Design of Experiments (DoE) for this compound?

Answer:

DoE approaches integrate reaction parameters (temperature, catalyst loading, solvent ratio) to maximize yield and minimize impurities. For example:

- Central Composite Design (CCD) can model nonlinear relationships between variables. A study on similar sulfonamide derivatives achieved 85% yield by optimizing PTSA concentration (0.5–1.5 mol%) and reaction time (6–12 hours) .

- Flow chemistry enables real-time monitoring and parameter adjustment. Continuous-flow reactors reduce side reactions (e.g., over-sulfonylation) by maintaining precise temperature (±1°C) and residence time (±5 seconds) .

Advanced: What computational methods predict the drug-like properties and bioavailability of this compound?

Answer:

- Physicochemical profiling : Tools like SwissADME calculate logP (2.8–3.2), topological polar surface area (TPSA: 85–95 Ų), and compliance with Lipinski’s Rule of Five (0 violations) .

- Molecular dynamics simulations : These predict binding affinity to targets like serotonin receptors (5-HT₂A), with docking scores (ΔG: −9.2 kcal/mol) indicating strong interactions at the sulfonyl-binding pocket .

- Bioavailability prediction : QSAR models suggest moderate oral bioavailability (45–55%) due to moderate solubility (0.1–0.3 mg/mL in PBS) .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

Contradictions often arise from polymorphic forms or solvent adducts. Mitigation strategies include:

- Multi-technique validation : Cross-validate NMR data with HPLC-UV (C18 column, 65:35 methanol/buffer mobile phase, pH 4.6) to detect impurities ≤0.1% .

- Temperature-dependent crystallography : Collect data at 100 K to minimize thermal motion artifacts. For example, a study resolved conflicting bond angles (C–S–O: 104° vs. 108°) by comparing low-temperature datasets .

Advanced: What biological targets are plausible for this compound based on structural analogs?

Answer:

Structural analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) show activity against:

- Kinase enzymes : Inhibition of JAK3 (IC₅₀: 1.2 µM) via sulfonyl-piperidine interactions with ATP-binding pockets .

- GPCRs : Antagonism of 5-HT₆ receptors (Ki: 15 nM) due to thiophene-piperidine motifs mimicking tryptamine scaffolds .

- Bacterial targets : Disruption of penicillin-binding proteins (PBPs) in Gram-positive bacteria (MIC: 8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.